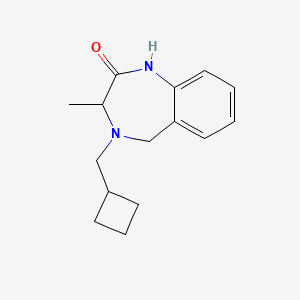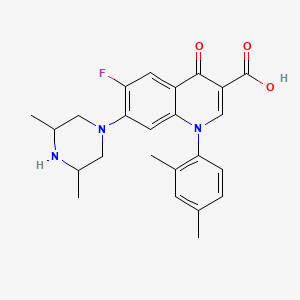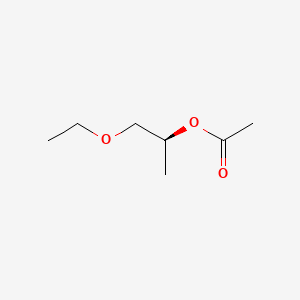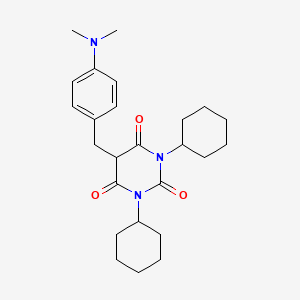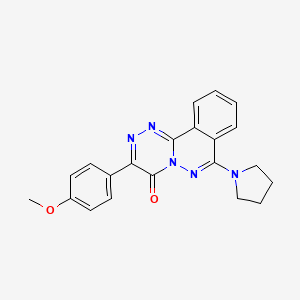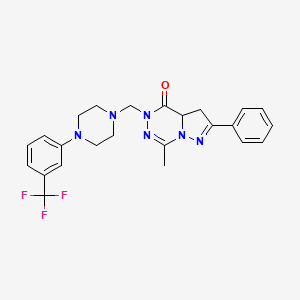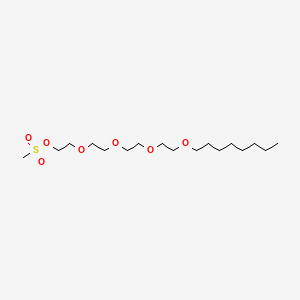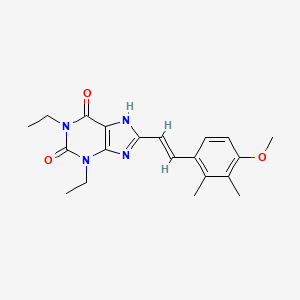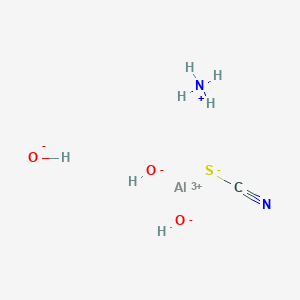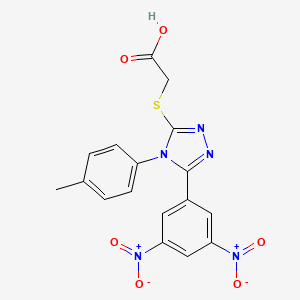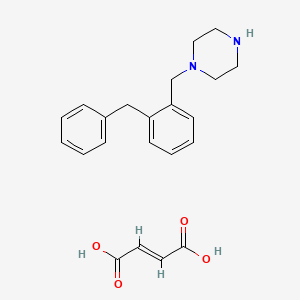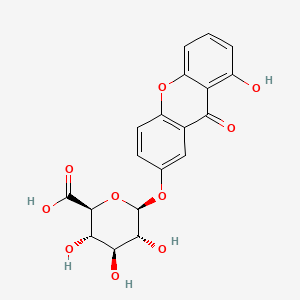
Euxanthic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Euxanthic acid is a xanthonoid glycoside, a conjugate of the aglycone euxanthone with glucuronic acid. It is primarily known as the main component of the pigment Indian Yellow, which has historical significance in art and dyeing. The compound is characterized by its bright yellow color and its use in various applications, particularly in the field of art.
准备方法
Synthetic Routes and Reaction Conditions
Euxanthic acid can be synthesized through various methods. One common approach involves the hydrolysis of euxanthone glucuronide. The process typically requires acidic conditions to break down the glycosidic bond, resulting in the formation of this compound and glucuronic acid. The use of hydrofluoric acid and formic acid has been found to be effective in ensuring the non-destructive recovery of intact acid-labile components .
Industrial Production Methods
Historically, Indian Yellow, which contains this compound, was produced in India from the urine of cows fed exclusively on mango leaves. The urine was collected, evaporated, and the resulting raw product was sold in the form of balls. This traditional method has been largely discontinued due to ethical concerns .
化学反应分析
Types of Reactions
Euxanthic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as hydroxyl and carbonyl groups.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can react with the carbonyl group of this compound.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as methyl euxanthonate and other substituted xanthones .
科学研究应用
Euxanthic acid has several scientific research applications across different fields:
Chemistry: It is used as a model compound for studying glucuronidation processes and the behavior of glycosides.
Biology: this compound serves as a reference compound in the study of natural pigments and their biological roles.
Medicine: Research on this compound contributes to understanding the metabolism of glucuronides and their potential therapeutic applications.
作用机制
The mechanism of action of euxanthic acid involves its interaction with various molecular targets and pathways. As a glucuronide, it undergoes hydrolysis to release the aglycone euxanthone and glucuronic acid. This process is facilitated by enzymes such as β-glucuronidase. The released euxanthone can then participate in various biochemical pathways, exerting its effects through interactions with cellular components .
相似化合物的比较
Similar Compounds
Euxanthone: The aglycone form of euxanthic acid, which shares similar chemical properties but lacks the glucuronic acid moiety.
Mangiferin: Another xanthonoid glycoside with a similar structure, found in mango leaves and known for its antioxidant properties.
Usnic Acid: A lichen-derived compound with structural similarities to this compound, used in various pharmacological applications.
Uniqueness
This compound is unique due to its historical significance as a component of Indian Yellow and its role in the study of glucuronidation processes. Its combination of a xanthone core with a glucuronic acid moiety distinguishes it from other similar compounds, providing unique properties and applications .
属性
CAS 编号 |
525-14-4 |
|---|---|
分子式 |
C19H16O10 |
分子量 |
404.3 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(8-hydroxy-9-oxoxanthen-2-yl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H16O10/c20-9-2-1-3-11-12(9)13(21)8-6-7(4-5-10(8)28-11)27-19-16(24)14(22)15(23)17(29-19)18(25)26/h1-6,14-17,19-20,22-24H,(H,25,26)/t14-,15-,16+,17-,19+/m0/s1 |
InChI 键 |
JGIDSJGZGFYYNX-YUAHOQAQSA-N |
手性 SMILES |
C1=CC(=C2C(=C1)OC3=C(C2=O)C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O |
规范 SMILES |
C1=CC(=C2C(=C1)OC3=C(C2=O)C=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


